Spectabiline (Senecio)
Description
Significance of Plant-Derived Alkaloids in Chemical Biology Research
Plant-derived alkaloids are a diverse and structurally complex group of naturally occurring nitrogen-containing compounds that have long captured the attention of scientists. florajournal.comijhmr.com Their profound physiological effects on living organisms have made them invaluable tools in chemical biology research and have served as the foundation for the development of numerous pharmaceuticals. mdpi.comresearchgate.net These compounds often interact with specific biological targets, such as receptors and enzymes, allowing researchers to probe and understand complex biological pathways. nih.gov The study of alkaloids continues to provide critical insights into drug discovery, plant defense mechanisms, and the molecular basis of their interactions with biological systems. florajournal.com
Overview of Pyrrolizidine (B1209537) Alkaloids (PAs) as a Compound Class
Pyrrolizidine alkaloids (PAs) represent a major class of alkaloids, with over 660 different compounds identified from more than 6,000 plant species. mdpi.commdpi.com They are particularly prevalent in the plant families Asteraceae, Boraginaceae, and Fabaceae. mdpi.comnih.gov Structurally, PAs are esters composed of a necine base, which is a bicyclic system of two fused five-membered rings with a nitrogen atom at the bridgehead, and one or more necic acids. nih.govnih.gov The presence of a double bond at the 1,2-position of the necine base is a key structural feature that is often associated with their biological activity. nih.gov PAs are believed to function as defense compounds for plants against herbivores. nih.govresearchgate.net
Historical Context of Spectabiline Research and Discovery
Spectabiline was first isolated from Crotalaria spectabilis Roth, a plant species belonging to the Fabaceae family. researchgate.net Early research on this compound established its identity as an O-acetylmonocrotaline, meaning it is structurally derived from another well-known pyrrolizidine alkaloid, monocrotaline (B1676716), through the addition of an acetyl group. researchgate.net Spectabiline and monocrotaline are found in nearly equal amounts in Crotalaria spectabilis. researchgate.net Notably, individual plant species typically produce either monocrotaline or spectabiline, but not both. mdpi.com The discovery and structural elucidation of spectabiline have contributed to the broader understanding of the structural diversity and biosynthetic pathways within the pyrrolizidine alkaloid family.
Structure
2D Structure
3D Structure
Properties
CAS No. |
520-55-8 |
|---|---|
Molecular Formula |
C18H25NO7 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[(1R,4R,5R,6R,16R)-6-hydroxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl] acetate |
InChI |
InChI=1S/C18H25NO7/c1-10-15(21)25-13-6-8-19-7-5-12(14(13)19)9-24-16(22)17(3,23)18(10,4)26-11(2)20/h5,10,13-14,23H,6-9H2,1-4H3/t10-,13+,14+,17-,18+/m0/s1 |
InChI Key |
ZVBPCOQJPAOXMI-HWJAIVRSSA-N |
SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)OC(=O)C)(C)O |
Canonical SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Spectabiline
Plant Genera and Species Endemic to Spectabiline Production
Spectabiline is primarily produced by plants from several distinct genera. Notably, species within Crotalaria, Ravenia, and Acokanthera are recognized for synthesizing this alkaloid. While the initial search included Senecio as a potential producer, the available data more strongly links spectabiline to the other mentioned genera.
Crotalaria : This large genus, belonging to the legume family (Fabaceae), contains numerous species that produce pyrrolizidine (B1209537) alkaloids, including spectabiline. wikipedia.org It is important to note that within the Crotalaria genus, a given species will produce either spectabiline or another pyrrolizidine alkaloid, monocrotaline (B1676716), but not both. wikipedia.orgcambridge.org Species identified as containing spectabiline include Crotalaria spectabilis and Crotalaria retusa. publish.csiro.auingentaconnect.comresearchgate.net However, there are conflicting reports, with some studies indicating that C. spectabilis primarily contains monocrotaline. publish.csiro.aunih.govnih.govmdpi.com Another species, Crotalaria argyrolobioides, has been found to contain spectabiline. cambridge.org
Ravenia spectabilis : This flowering shrub, part of the Rutaceae family, is another confirmed source of spectabiline. wisdomlib.orgnih.govresearchgate.net Phytochemical studies of Ravenia spectabilis have led to the isolation and identification of spectabiline among other alkaloids. wisdomlib.orgnih.govresearchgate.netimpactfactor.org
Acokanthera oblongifolia : Also known as Acokanthera spectabilis, this plant from the Apocynaceae family is a known producer of spectabiline. scispace.comrjpbcs.com This species is recognized for its content of various cardenolides, with spectabiline being one of the isolated compounds. scispace.comrjpbcs.comresearchgate.netthieme-connect.comprota4u.org
Geographic Distribution and Ecological Niches of Spectabiline-Producing Flora
The geographical distribution of spectabiline-producing plants is widespread, spanning tropical and subtropical regions across different continents.
Crotalaria : The genus Crotalaria has a significant presence in Africa, with approximately 400 species. wikipedia.org These plants are typically found in damp grasslands, floodplains, and along the edges of swamps and rivers. wikipedia.org They can also inhabit deciduous bushland, roadsides, and fields. wikipedia.org Crotalaria spectabilis, for instance, was introduced to the United States from India. wikipedia.org In Colombia, various Crotalaria species grow from lowlands up to 3000 meters, particularly in areas with distinct dry seasons. mdpi.com
Ravenia spectabilis : This shrub is predominantly found in South America. wisdomlib.orgnih.govresearchgate.net Its cultivation as an ornamental plant has led to its presence in other parts of the world, including Asian countries like Bangladesh, India, and Pakistan. wisdomlib.orgnih.govresearchgate.netimpactfactor.org
Acokanthera oblongifolia : This evergreen shrub or small tree is native to various regions. It is considered an ornamental but poisonous plant. rjpbcs.com
Intraspecific and Interspecific Variability in Spectabiline Content
Significant variation in the concentration of pyrrolizidine alkaloids, including spectabiline, exists both within a single plant species (intraspecific) and between different species (interspecific).
Interspecific Variability: Within the genus Crotalaria, there is a clear distinction in the type of pyrrolizidine alkaloid produced, with species containing either monocrotaline or spectabiline, but not a combination of both. wikipedia.orgcambridge.orgcambridge.org A study of 41 accessions of Crotalaria representing 35 species found that seven accessions contained spectabiline, while 17 contained monocrotaline. cambridge.org The concentration of total pyrrolizidine alkaloids also varies greatly among species. For example, high concentrations were found in the seeds of Crotalaria spectabilis (3.85%) and Crotalaria retusa (2.69%), while other species contained less than 0.6%. cambridge.org
Intraspecific Variability: The content of secondary metabolites in plants can be influenced by a range of factors including genetics, environment, and the developmental stage of the plant. umn.edunih.govmdpi.comcaughlinlab.comfrontiersin.org For example, in Crotalaria spectabilis, the alkaloid content is significantly higher in the seeds (5.8%) compared to the whole plant (0.63%). publish.csiro.au Furthermore, a study on C. spectabilis revealed that the monocrotaline content was 123 times higher in the seeds than in the leaves. nih.gov This variability is a recognized phenomenon in plant biology and is driven by both genetic and environmental factors. umn.edunih.govcaughlinlab.comfrontiersin.org
Occurrence in Other Biological Systems
Spectabiline is not confined to the plant kingdom; it has also been identified in insects that have developed mechanisms to sequester these plant-derived compounds.
Insect Sequestration: Certain insects, particularly within the order Lepidoptera (moths and butterflies), have the ability to ingest and store pyrrolizidine alkaloids from their host plants. wikipedia.orguni-freiburg.deresearchgate.net This process, known as sequestration, provides the insects with a chemical defense against their own predators. wikipedia.orgnih.govscispace.com The sequestered alkaloids are stored in various tissues and can be retained throughout the insect's life stages. wikipedia.org For instance, danaid butterflies have been observed congregating on Crotalaria retusa. wikipedia.org Insects that sequester these alkaloids have evolved mechanisms to avoid the toxic effects of these compounds. wikipedia.orgnih.gov The presence of these alkaloids can make the insects unpalatable to predators like spiders. wikipedia.org While the sequestration of pyrrolizidine alkaloids in general is well-documented, specific studies focusing solely on the sequestration of spectabiline are less common. However, given its presence in host plants like Crotalaria, it is plausible that insects feeding on these plants would also sequester spectabiline.
Microbial Synthesis: While some secondary metabolites are known to be synthesized by microorganisms, including endophytic fungi and bacteria, the current body of research does not provide evidence for the microbial synthesis of spectabiline. mdpi.comfrontiersin.orgnih.govnih.gov The biosynthesis of pyrrolizidine alkaloids is understood to occur in plants. up.ac.za
Data Tables
Table 1: Plant Genera and Species Producing Spectabiline
| Genus | Species | Family | Reference(s) |
| Crotalaria | Crotalaria spectabilis, Crotalaria retusa, Crotalaria argyrolobioides | Fabaceae | wikipedia.orgcambridge.orgpublish.csiro.auingentaconnect.comresearchgate.net |
| Ravenia | Ravenia spectabilis | Rutaceae | wisdomlib.orgnih.govresearchgate.netimpactfactor.org |
| Acokanthera | Acokanthera oblongifolia (spectabilis) | Apocynaceae | scispace.comrjpbcs.comresearchgate.netthieme-connect.comprota4u.org |
Table 2: Geographic Distribution of Spectabiline-Producing Flora
| Plant Genus | Geographic Regions | Ecological Niches | Reference(s) |
| Crotalaria | Africa, Indian Subcontinent, Southern China, Southeast Asia, North and South America | Damp grasslands, floodplains, river edges, deciduous bushland, roadsides, fields | wikipedia.orgmdpi.comwikipedia.org |
| Ravenia | South America, Bangladesh, India, Pakistan | Cultivated as ornamental | wisdomlib.orgnih.govresearchgate.netimpactfactor.org |
| Acokanthera | Tropical and subtropical regions | Ornamental | rjpbcs.com |
Table 3: Interspecific and Intraspecific Variability of Pyrrolizidine Alkaloids
| Genus/Species | Observation | Finding | Reference(s) |
| Crotalaria | Interspecific Variability | Species produce either monocrotaline or spectabiline, not both. | wikipedia.orgcambridge.orgcambridge.org |
| Crotalaria | Interspecific Variability | Total pyrrolizidine alkaloid concentration varies significantly between species. | cambridge.org |
| Crotalaria spectabilis | Intraspecific Variability | Alkaloid content is much higher in seeds (5.8%) than in the whole plant (0.63%). | publish.csiro.au |
| Crotalaria spectabilis | Intraspecific Variability | Monocrotaline content is 123 times higher in seeds than in leaves. | nih.gov |
Biosynthesis of Spectabiline
Precursor Pathways and Enzymatic Transformations for Necine Base Formation (e.g., Ornithine and Arginine Metabolism)
The journey to construct the bicyclic necine base, the foundational core of all pyrrolizidine (B1209537) alkaloids, begins with primary metabolites from the amino acid pool. encyclopedia.pubresearchgate.net In Senecio species, the biosynthesis is initiated from the amino acids L-ornithine and L-arginine. wikipedia.orguni-bonn.de
Feeding experiments using radiolabeled precursors have conclusively shown that L-ornithine is efficiently incorporated into the necine base of PAs in Senecio plants. nih.gov The initial step involves the decarboxylation of these amino acids to yield putrescine, a key diamine intermediate. encyclopedia.pubmdpi.com While putrescine can be formed from either arginine or ornithine, studies have shown that in the genus Senecio, its formation is primarily derived from ornithine. uni-bonn.de
The first committed and pathway-specific step in necine base biosynthesis is the formation of homospermidine. researchgate.netpnas.org This reaction is catalyzed by the enzyme homospermidine synthase (HSS) . nih.govpnas.org HSS facilitates the NAD⁺-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine, resulting in the formation of symmetrical homospermidine. pnas.orgcdnsciencepub.com
Table 1: Key Enzymes and Intermediates in Necine Base Formation
| Precursor(s) | Key Enzyme | Intermediate(s) | Product |
|---|---|---|---|
| L-Ornithine, L-Arginine | Decarboxylases | Putrescine | Putrescine |
| Putrescine, Spermidine | Homospermidine Synthase (HSS) | - | Homospermidine |
| Homospermidine | Homospermidine Oxidase (HSO) | 4,4´-iminodibutanal, Pyrrolizidine-1-carbaldehyde | 1-Hydroxymethylpyrrolizidine |
Following its synthesis, homospermidine undergoes a series of oxidative and cyclization reactions. This sequence is initiated by the enzyme homospermidine oxidase (HSO) , a copper-dependent diamine oxidase. nih.govresearcher.life HSO oxidizes both primary amino groups of homospermidine to form a bicyclic iminium ion, 1-formylpyrrolizidine, which is an intermediate in the pathway. nih.govresearcher.life This intermediate is then reduced, likely by an alcohol dehydrogenase, to form 1-hydroxymethylpyrrolizidine, the saturated pyrrolizidine skeleton. nih.gov Subsequent desaturation and hydroxylation steps, catalyzed by yet-to-be-fully-characterized enzymes, convert this precursor into the specific necine base found in spectabiline, which is (+)-retronecine. nih.govwikipedia.org
Necic Acid Biosynthesis and Esterification Mechanisms
While the necine base provides the common backbone for PAs, the structural diversity of these alkaloids arises from the attached necic acids. nih.govresearchgate.net Spectabiline is a macrocyclic diester, where the C-7 and C-9 hydroxyl groups of the retronecine (B1221780) base are esterified by a single dicarboxylic necic acid, known as spectabilinic acid, to form a 12-membered ring. nih.govwikipedia.orgnih.gov
The biosynthesis of the C₁₀ dicarboxylic necic acids, such as senecic acid (found in the related alkaloid senecionine) and by extension spectabilinic acid, originates from the coupling of metabolites derived from the amino acid L-isoleucine. wikipedia.orgrsc.orgrsc.org Although the specific enzymes for spectabilinic acid are not fully elucidated, the pathway is understood to involve the condensation of two molecules of L-isoleucine or their derivatives. wikipedia.orgrsc.org
The final step in the formation of the spectabiline molecule is the esterification of the retronecine base with the activated form of spectabilinic acid. This activation typically involves the formation of a coenzyme A (CoA) thioester of the necic acid (e.g., senecyl-CoA). nih.gov This activated necic acid then reacts with the hydroxyl groups of the retronecine base. This crucial acylation step, which forms the macrocyclic lactone ring, is believed to be catalyzed by an acyltransferase, possibly belonging to the BAHD family of acyltransferases, which are known to be involved in the biosynthesis of various plant secondary metabolites. nih.gov
Post-Synthetic Modifications and Derivatization Routes (e.g., N-oxidation, O-acetylation)
After the primary structure of spectabiline is assembled, it can undergo further enzymatic modifications, which contribute to the diversity and biological properties of pyrrolizidine alkaloids within the plant. nih.gov
One of the most significant post-synthetic modifications is N-oxidation . encyclopedia.pubnih.gov The tertiary nitrogen atom at the bridgehead of the necine base can be oxidized to form a spectabiline N-oxide. nih.govencyclopedia.pub In fact, PAs are often synthesized and translocated within the plant primarily in their N-oxide form, which is more water-soluble. nih.govmdpi.com This conversion is a reversible process, and the N-oxides can be reduced back to the tertiary amine form. nih.gov
Another potential modification that adds to the structural variety of PAs is O-acetylation . nih.gov This involves the esterification of free hydroxyl groups on the necic acid moiety with an acetyl group. nih.gov While this is a known modification route for some PAs, enhancing their chemical diversity, specific O-acetylated derivatives of spectabiline are not commonly reported. Additional modifications can also include further hydroxylations on either the necine base or the necic acid. nih.gov
Genetic and Molecular Regulation of Biosynthetic Pathways in Plant Systems
The biosynthesis of spectabiline and other PAs is a tightly regulated process, controlled at the genetic and molecular level to ensure its production occurs in the correct tissues and at the appropriate developmental stages. nih.govpnas.org
The gene encoding homospermidine synthase (HSS) , the first pathway-specific enzyme, is a primary point of regulation. pnas.orgnih.gov Studies on Senecio and other PA-producing plants have revealed that HSS expression is highly specific. In Senecio vernalis, for example, HSS is expressed exclusively in the root cells, specifically the endodermis and cortex parenchyma. nih.govpnas.org This indicates that the biosynthesis of the necine base is localized to the roots. From there, the synthesized PAs (often as N-oxides) are transported via the phloem to other parts of the plant, particularly to the peripheral tissues and reproductive organs where they serve a defensive function. pnas.org
Molecular evolution studies have provided fascinating insights into the origin of this pathway. The HSS gene evolved through the duplication of the gene for deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism. nih.govpnas.org This gene duplication event has occurred independently on at least eight different occasions across various plant families, demonstrating a remarkable case of convergent evolution for a defensive chemical pathway. nih.govnih.gov Despite their sequence homology, the expression patterns of HSS and DHS are distinct; DHS is expressed constitutively throughout the plant, whereas HSS expression is spatially and temporally regulated. nih.gov
Genetic analyses have also confirmed the heritability of PA production. A study on Senecio jacobaea demonstrated that a significant portion (48%) of the variation in total PA content was attributable to genotypic differences, and the heritability for individual PAs was also significant. nih.gov This genetic control underscores the evolutionary importance of these compounds for the plant's fitness. The recent identification of homospermidine oxidase (HSO) and the finding that it can be encoded by different paralogous genes in different tissues further highlights the complex regulatory network governing PA biosynthesis. researcher.life
Chemical Synthesis and Structural Modification of Spectabiline and Its Analogues
Total Synthesis Strategies for Spectabiline
To date, a specific total synthesis of spectabiline has not been reported in the scientific literature. However, the synthesis of other structurally related pyrrolizidine (B1209537) alkaloids, such as alexine, provides a roadmap for potential synthetic strategies that could be adapted for spectabiline. researchgate.net The core structure of spectabiline features a bicyclic pyrrolizidine nucleus, multiple stereocenters, and ester functionalities, presenting significant synthetic challenges.
A plausible retrosynthetic analysis of spectabiline would likely involve the disconnection of the ester side chains from the necine base, the core bicyclic amino alcohol structure. The synthesis of the necine base itself would be a key challenge, requiring precise control of stereochemistry. Common strategies for the synthesis of pyrrolizidine skeletons often involve the construction of substituted pyrrolidines followed by cyclization to form the bicyclic system. researchgate.net
Potential Key Reactions in a Hypothetical Total Synthesis:
Asymmetric Aldol or Mannich Reactions: To establish the initial stereocenters of the pyrrolidine (B122466) ring.
Ring-Closing Metathesis (RCM): A powerful tool for the formation of the five-membered rings found in the pyrrolizidine core.
Sharpless Asymmetric Dihydroxylation or Epoxidation: To introduce the hydroxyl groups with specific stereochemistry.
Esterification: To couple the synthesized necine base with the appropriate necic acids to complete the spectabiline molecule.
A hypothetical synthetic sequence could commence from a chiral pool starting material, such as a derivative of proline or a sugar, to set the initial stereochemistry. Alternatively, an asymmetric synthesis approach could be employed, using chiral catalysts or auxiliaries to control the formation of stereocenters. nih.gov
Semi-Synthetic Derivatization Approaches from Natural Precursors
Semi-synthesis, the chemical modification of a naturally occurring compound, offers a more direct route to novel derivatives. researchgate.netquizlet.com While specific semi-synthetic studies on spectabiline are not documented, general methodologies for the derivatization of natural products can be applied. The functional groups present in spectabiline, including hydroxyl and ester moieties, are amenable to a variety of chemical transformations.
Table 1: Potential Semi-Synthetic Modifications of Spectabiline
| Functional Group | Potential Reaction | Purpose of Modification |
| Hydroxyl Group | Acylation, Alkylation, Oxidation | Investigate the role of the hydroxyl group in biological activity and toxicity. |
| Ester Linkages | Hydrolysis, Transesterification | Explore the importance of the ester side chains for the compound's properties. |
| Pyrrolizidine Core | N-oxidation, Dehydrogenation | Modify the electronic properties and steric bulk of the core structure. |
These modifications could be carried out on spectabiline isolated from its natural source, Senecio spectabilis. nih.gov The resulting derivatives would be instrumental in understanding the contribution of different parts of the molecule to its biological activity and toxicity.
Design and Synthesis of Spectabiline Analogues for Structure-Activity Relationship Investigations
The design and synthesis of analogues are central to medicinal chemistry for optimizing the properties of a lead compound. ingentaconnect.comdovepress.comgay.solutions For spectabiline, the goal would be to create analogues that retain or enhance the desired therapeutic effects (e.g., antitumor activity) while reducing its inherent toxicity. mdpi.comnih.gov
Structure-activity relationship (SAR) studies would focus on systematically altering different parts of the spectabiline molecule and assessing the impact on its biological activity.
Key Areas for Analogue Design:
Modification of the Necic Acid Side Chains: The nature of the ester side chains is known to be a critical determinant of the toxicity of pyrrolizidine alkaloids. Synthesizing analogues with different ester groups (e.g., varying chain length, branching, or aromaticity) could lead to a significant reduction in toxicity.
Alteration of the Necine Base: Modifications to the pyrrolizidine core, such as the introduction or removal of hydroxyl groups or changes in stereochemistry, would provide insights into the structural requirements for biological activity.
Hybrid Molecules: Combining the pharmacophore of spectabiline with that of other known therapeutic agents could lead to hybrid molecules with novel or enhanced activities. quizlet.com
The synthesis of these analogues would likely rely on a combination of total synthesis and semi-synthetic approaches.
Methodologies for Stereochemical Control in Spectabiline Synthesis
The spectabiline molecule possesses multiple stereocenters, and their precise three-dimensional arrangement is expected to be critical for its biological activity. mdpi.com Therefore, any synthetic strategy must address the challenge of stereochemical control. nih.gov
Table 2: Strategies for Stereochemical Control in the Synthesis of Spectabiline
| Strategy | Description |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry. |
| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity in key bond-forming reactions. Examples include asymmetric hydrogenation, epoxidation, and dihydroxylation. nih.gov |
| Substrate-Controlled Diastereoselection | The existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent reactions. |
| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction, after which it is removed. |
The development of a stereocontrolled synthesis of spectabiline would be a significant achievement, enabling the preparation of enantiomerically pure isomers and facilitating a deeper understanding of its stereochemistry-dependent biological functions.
Advanced Analytical Methodologies for Spectabiline Characterization and Quantification
Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are fundamental to the analysis of spectabiline, enabling its separation from the complex mixture of alkaloids and other secondary metabolites present in Senecio extracts. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of pyrrolizidine (B1209537) alkaloids (PAs) like spectabiline. nih.govnih.gov Due to the polar nature of PA N-oxides and the nonpolar nature of the free bases, reversed-phase HPLC is commonly employed, often with C18 or C12 columns to enhance separation efficiency. nih.govnih.gov The mobile phase typically consists of an acidified aqueous solution (using formic acid or ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile, run in a gradient elution mode to resolve compounds with varying polarities. nih.gov The lack of a strong chromophore in the spectabiline structure can make UV detection challenging, leading to high limits of detection. nih.gov However, HPLC is invaluable for initial purification and is often coupled with more sensitive detectors. farmaciajournal.comresearchgate.net
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermostable compounds. mdpi.com While some PAs can be analyzed directly by GC, others, especially those with hydroxyl groups, may require derivatization to increase their volatility. nih.gov A significant limitation of GC is that the high temperatures used in the injector can cause the decomposition of certain PAs, and it is generally not suitable for the direct analysis of the non-volatile PA N-oxides. nih.govmdpi.com For these reasons, LC-based methods are often preferred for comprehensive PA profiling. mdpi.com
| Technique | Application for Spectabiline | Key Considerations | References |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation, isolation, and purity assessment of spectabiline and its N-oxide form. | Reversed-phase columns (C18, C12) are common. Mobile phases are often acidified. UV detection can have high limits of detection due to weak chromophores. | nih.govnih.govfarmaciajournal.com |
| Gas Chromatography (GC) | Analysis of volatile alkaloids in Senecio species. | Spectabiline may require derivatization. Not suitable for non-volatile N-oxides. High temperatures can cause degradation of the analyte. | nih.govmdpi.comnih.govnih.gov |
Mass Spectrometry (MS) Applications for Structure Elucidation and Trace Analysis (e.g., LC-MS/MS, HRMS, Q-ToF, Orbitrap)
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of spectabiline. When coupled with a liquid chromatography system (LC-MS), it provides both separation and mass information, overcoming the sensitivity issues of UV detection. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules ([M+H]⁺) of PAs, which is crucial for determining their molecular weight. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is particularly powerful for structural confirmation and identification. nih.govnih.gov In this technique, the protonated molecule of spectabiline is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions create a unique "fingerprint" that is characteristic of the molecule's structure. For unsaturated PAs, characteristic fragment ions at m/z 120 and 138 are often observed, which correspond to the necine base portion of the molecule. nih.gov This fragmentation pattern is vital for distinguishing between different types of PAs within a plant extract. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-ToF) and Orbitrap analyzers, provide highly accurate mass measurements. This capability allows for the determination of the elemental composition of spectabiline and its fragments, significantly increasing the confidence in its identification, especially when authentic reference standards are unavailable. news-medical.net These advanced MS techniques are essential for trace analysis, enabling the detection and quantification of spectabiline at very low concentrations in various samples. researchgate.net
| Technique | Application for Spectabiline | Information Obtained | References |
|---|---|---|---|
| LC-MS/MS | Sensitive detection and structural confirmation. | Molecular weight and characteristic fragmentation patterns for identification. | nih.govnih.govnih.gov |
| HRMS (Q-ToF, Orbitrap) | Accurate mass measurement for unambiguous identification. | Precise mass and elemental composition, confirming molecular formula. | news-medical.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of novel compounds and for providing unambiguous structural confirmation of known molecules like spectabiline. nih.gov While MS provides information about molecular weight and fragmentation, NMR reveals the complete carbon-hydrogen framework of the molecule.
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the spectabiline molecule. nih.govhmdb.ca The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in the ¹H NMR spectrum help to define the connectivity of protons within the structure. nih.gov
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. Experiments like COSY (Correlation Spectroscopy) establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) links protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the entire carbon skeleton and the ester linkages of the necic acid moiety to be pieced together. researchgate.net The downfield shift of signals for protons adjacent to the nitrogen atom can also confirm the presence of the N-oxide form of the alkaloid. researchgate.net
| NMR Experiment | Purpose in Spectabiline Structural Assignment | References |
|---|---|---|
| ¹H NMR | Identifies the types and connectivity of hydrogen atoms. | nih.govresearchgate.net |
| ¹³C NMR | Determines the number and types of carbon atoms. | nih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the complete bonding framework of the molecule. | researchgate.netresearchgate.net |
Hyphenated Techniques in Spectabiline Research (e.g., GC-MS, LC-NMR)
The most powerful hyphenated technique for the analysis of spectabiline and other PAs is undoubtedly Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.govresearchgate.net This method combines the superior separation capabilities of HPLC for polar and non-volatile compounds with the high sensitivity and specificity of mass spectrometry. nih.govnih.gov LC-MS and especially LC-MS/MS are the preferred methods for the comprehensive analysis of PAs in plant materials and other complex samples. nih.govresearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents another advanced hyphenated technique. It allows for the direct acquisition of NMR data on compounds as they elute from the HPLC column. nih.govspringernature.com This can provide detailed structural information on individual components within a mixture without the need for prior isolation, accelerating the identification process of alkaloids like spectabiline in crude extracts. springernature.com
Mechanisms of Spectabiline Biological Activity
Molecular Interactions with Cellular Components and Biological Targets
No specific studies detailing the molecular interactions of Spectabiline with cellular components or identifying its precise biological targets were found. Research on pyrrolizidine (B1209537) alkaloids generally indicates that their toxic effects are mediated by their metabolites (dehydropyrrolizidine alkaloids or "pyrrolic esters"), which are highly reactive electrophiles. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. However, literature specifically elucidating these interactions for Spectabiline is not available.
Role in Plant Defense and Chemical Ecology (e.g., Herbivore Deterrence, Insect Sequestration)
Pyrrolizidine alkaloids (PAs), the class of compounds to which Spectabiline belongs, are well-known for their role in the chemical defense of Senecio plants against generalist herbivores researchgate.netnih.gov. These compounds are often toxic and act as feeding deterrents researchgate.net. Some specialist herbivores, such as the cinnabar moth (Tyria jacobaeae), have co-evolved with Senecio plants and can sequester these alkaloids for their own defense against predators researchgate.netfrontiersin.org. While this is a known mechanism for PAs in Senecio, studies focusing specifically on the role and efficacy of Spectabiline in herbivore deterrence or its sequestration by insects are absent from the literature researchgate.netnih.govjppres.com.
Antimicrobial and Antifungal Activity Mechanisms
Several studies have evaluated the antimicrobial and antifungal properties of crude extracts from different Senecio species against various pathogens nih.govnih.govnih.govresearchgate.netnih.gov. These studies report varying degrees of inhibition. However, the observed antimicrobial effects are attributed to the complex mixture of phytochemicals present in the extracts, including terpenes, phenolics, and alkaloids nih.govresearchgate.netnih.gov. The specific antimicrobial or antifungal activity of isolated Spectabiline, or its mechanism of action against microbial cells, has not been reported.
Antioxidant and Thrombolytic Activity Mechanisms
Research into the antioxidant properties of Senecio species has shown that extracts can exhibit radical scavenging activity, often linked to their phenolic and flavonoid content researchgate.netnih.govnih.gov. The mechanisms of antioxidant activity typically involve hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals researchgate.netnih.gov. Similarly, in vitro thrombolytic assays have been performed on various plant extracts to assess their clot-dissolving potential, which generally involves the activation of plasminogen to plasmin nih.govnih.govnih.govresearchgate.net. However, there is no available research that specifically assesses the antioxidant or thrombolytic activity of Spectabiline.
Toxicokinetic Studies of Spectabiline in Non Human Biological Systems
Absorption and Distribution Studies in Animal Models
Pyrrolizidine (B1209537) alkaloids, including those from Senecio species, are generally characterized by rapid absorption from the gastrointestinal tract following ingestion. msdvetmanual.com Once absorbed, these compounds are transported via the portal vein to the liver, which is the primary site of both metabolism and toxicity. msdvetmanual.com
Studies on various pyrrolizidine alkaloids in animal models, such as rats, have demonstrated that these compounds are distributed to the liver. Furthermore, PAs and their metabolites have been detected in the milk and fetal tissues of exposed animals, indicating their ability to cross the placental and mammary barriers. msdvetmanual.com The distribution pattern underscores the systemic exposure potential following localized absorption.
Table 1: General Absorption and Distribution Characteristics of Pyrrolizidine Alkaloids in Animal Models
| Parameter | Finding | Primary Organ of Distribution |
| Absorption | Rapid from the gastrointestinal tract | Not applicable |
| Distribution | Via portal vein to the liver | Liver |
| Trans-barrier Passage | Can cross placental and mammary barriers | Fetal Tissues, Milk |
In Vitro Metabolic Fate and Biotransformation Pathways (e.g., N-oxidation, Hydrolysis, Dehydrogenation)
The toxicity of spectabiline, like other 1,2-unsaturated pyrrolizidine alkaloids, is dependent on its metabolic activation. The parent compound itself is relatively inert and requires biotransformation in the liver to exert its toxic effects. nih.gov In vitro studies using liver microsomes from various species have been instrumental in elucidating the metabolic pathways of PAs.
The primary metabolic pathways for PAs can be broadly categorized into detoxification and bioactivation routes.
N-oxidation: This process, occurring at the necine base, leads to the formation of PA N-oxides. nih.gov This is generally considered a detoxification pathway, as N-oxides are more water-soluble and can be more readily excreted.
Hydrolysis: The ester linkages in the PA structure can be cleaved by hydrolysis, another detoxification pathway that results in less toxic metabolites.
Dehydrogenation: This is the critical bioactivation step. Cytochrome P450 enzymes in the liver catalyze the dehydrogenation of the necine base, forming highly reactive pyrrolic esters, also known as dehydro-pyrrolizidine alkaloids (dehydro-PAs). nih.govnih.gov These electrophilic metabolites are responsible for the characteristic hepatotoxicity of PAs. nih.gov
The balance between these activation and detoxification pathways can vary significantly between animal species, which helps to explain the observed differences in susceptibility to PA toxicity. oup.com For instance, species that are more resistant to PA poisoning often exhibit a higher rate of detoxification relative to bioactivation. oup.com
Table 2: Key In Vitro Metabolic Pathways of Pyrrolizidine Alkaloids
| Metabolic Pathway | Reaction Type | Toxicological Significance | Key Metabolites |
| N-oxidation | Detoxification | Increased water solubility and excretion | Pyrrolizidine alkaloid N-oxides |
| Hydrolysis | Detoxification | Cleavage of ester bonds, reducing toxicity | Necine bases and necic acids |
| Dehydrogenation | Bioactivation | Formation of reactive electrophiles | Dehydro-pyrrolizidine alkaloids (pyrrolic esters) |
Metabolite Identification and Profiling in Animal Tissues and Biofluids
The identification of spectabiline metabolites in animal tissues and biofluids is essential for understanding its toxicological profile. The primary toxic metabolites are the dehydro-PAs, which are highly reactive and readily bind to cellular macromolecules such as proteins and DNA, forming adducts. nih.govmdpi.com
The detection of these pyrrole-protein adducts in tissues and blood serves as a biomarker of exposure to toxic PAs. msdvetmanual.comnih.govmdpi.com In rats administered with various PAs, these adducts have been identified in both plasma and erythrocytes. nih.gov The formation of these adducts is directly linked to the metabolic bioactivation of the parent PA. mdpi.com
In addition to the reactive pyrrolic metabolites, detoxified metabolites such as PA N-oxides are also found in biofluids and are primarily excreted in the urine. msdvetmanual.com The profile of metabolites can provide insights into the balance of metabolic pathways within a particular species.
Table 3: Identified Metabolites and Adducts of Pyrrolizidine Alkaloids in Animal Models
| Metabolite/Adduct | Location Found | Significance |
| Pyrrole-protein adducts | Liver, Plasma, Erythrocytes | Biomarker of toxic bioactivation |
| Pyrrolizidine alkaloid N-oxides | Urine, Plasma | Product of detoxification pathway |
| Dehydro-pyrrolizidine alkaloids | Liver (transient) | Highly reactive toxic metabolite |
Physiologically-Based Toxicokinetic (PBTK) Modeling and Extrapolation in Research
Physiologically-based toxicokinetic (PBTK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion of chemicals in the body. nih.govnih.gov These models integrate physiological parameters of the animal with chemical-specific data to predict the concentration of a substance and its metabolites in various tissues over time. uni.lu
For pyrrolizidine alkaloids, PBTK models have been developed for specific compounds like retrorsine (B1680556) to better understand their toxicokinetics and to extrapolate findings across different species, including humans. nih.govresearchgate.netfu-berlin.de These models can help in predicting the impact of factors such as enzyme induction on the toxicity of PAs. nih.gov For instance, a PBTK model for retrorsine was used to analyze the effect of CYP3A4 induction on its toxicokinetics. nih.govuni.lu
PBTK modeling provides a framework for in vitro to in vivo extrapolation (IVIVE), allowing researchers to use data from cell-based assays to predict in vivo toxicity. nih.gov This approach is valuable for reducing the reliance on animal testing and for improving risk assessment of PAs like spectabiline. nih.govfu-berlin.de The development of such models for a wider range of PAs will be crucial for a more comprehensive understanding of their toxicological risks.
Table 4: Applications of PBTK Modeling for Pyrrolizidine Alkaloids
| PBTK Model Application | Example Pyrrolizidine Alkaloid | Research Outcome |
| Species Extrapolation | Retrorsine | Prediction of toxicokinetics in different species (e.g., rat to human). researchgate.net |
| In Vitro to In Vivo Extrapolation (IVIVE) | Lasiocarpine, Riddelliine | Conversion of in vitro toxicity data to predict in vivo acute liver toxicity. nih.gov |
| Analysis of Drug Interactions | Retrorsine | Quantitative analysis of the impact of enzyme inducers (e.g., rifampicin) on PA toxicity. nih.gov |
Future Research Trajectories for Spectabiline
The exploration of spectabiline, a pyrrolizidine (B1209537) alkaloid (PA) found in various Senecio species, is entering a new phase driven by technological advancements and a deeper understanding of natural product biosynthesis and function. Future research is poised to unravel the intricate details of its formation, discover new biological roles, and understand its ecological significance. The following sections outline key future research trajectories that will be pivotal in advancing our knowledge of spectabiline.
Q & A
Q. What metadata is essential for reproducible Senecio transcriptome assemblies?
- Methodological Answer : Provide raw read files (FASTQ), assembly parameters (e.g., Trinity vs. SOAPdenovo), BUSCO completeness scores, and contaminant screening logs (e.g., fungal rRNA BLAST hits). Use ISA-Tab format for contextual data (growth conditions, RNA integrity numbers). Cross-reference with public databases (e.g., SRA BioProject ID) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
